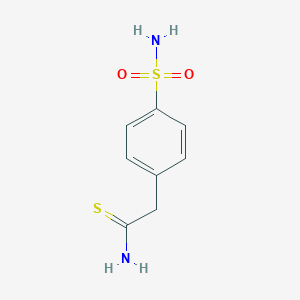
2-(4-Sulfamoylphenyl)ethanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Sulfamoylphenyl)ethanethioamide: , also known by its chemical formula C8H10N2O2S2 , is a compound with interesting properties. Let’s explore further.
Preparation Methods
Industrial Production:: As of now, there are no established industrial-scale methods for producing this compound. Research laboratories and pharmaceutical companies may synthesize it for specific applications.
Chemical Reactions Analysis
Reactivity:: 2-(4-Sulfamoylphenyl)ethanethioamide can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could yield the corresponding thioether or amine derivatives.
Substitution: The compound may undergo nucleophilic substitution reactions at the sulfur or nitrogen centers.
Oxidation: Oxidizing agents like hydrogen peroxide (HO) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Nucleophiles like amines or thiols.
Major Products:: The specific products formed depend on the reaction conditions. For example:
- Oxidation: Sulfoxide or sulfone derivatives.
- Reduction: Thioether or amine derivatives.
Scientific Research Applications
2-(4-Sulfamoylphenyl)ethanethioamide finds applications in various fields:
Medicine: It might exhibit pharmacological properties, such as antimicrobial or anti-inflammatory effects.
Chemistry: Researchers can use it as a building block for designing new compounds.
Mechanism of Action
The exact mechanism by which 2-(4-Sulfamoylphenyl)ethanethioamide exerts its effects is not well-documented. Further research is needed to understand its molecular targets and pathways.
Comparison with Similar Compounds
While no direct analogs are mentioned, chemists can compare this compound with related sulfonamides or thioamides to highlight its uniqueness.
Properties
Molecular Formula |
C8H10N2O2S2 |
|---|---|
Molecular Weight |
230.3 g/mol |
IUPAC Name |
2-(4-sulfamoylphenyl)ethanethioamide |
InChI |
InChI=1S/C8H10N2O2S2/c9-8(13)5-6-1-3-7(4-2-6)14(10,11)12/h1-4H,5H2,(H2,9,13)(H2,10,11,12) |
InChI Key |
WZMKFMWYFPQLIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=S)N)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Nonanoic acid, 9-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B12103286.png)

![3-[[2-[[2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoyl]amino]-5-(2,6-dimethylbenzoyl)oxy-4-oxopentanoic acid](/img/structure/B12103291.png)
![5,5'-bis(3,5-diphenylphenyl)-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B12103292.png)

![Benzyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]-3-phenylpropanoate](/img/structure/B12103300.png)
![1,3-Bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)thieno[3,4-f][2]benzothiole-4,8-dione;[4,8-bis[5-(2-ethylhexyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B12103303.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid](/img/structure/B12103308.png)
![1-[4-Amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12103314.png)

![Methyl 2-methyl-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B12103328.png)


